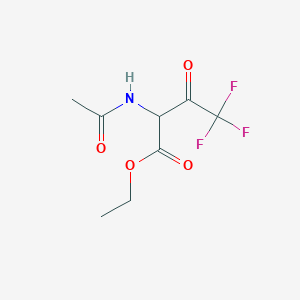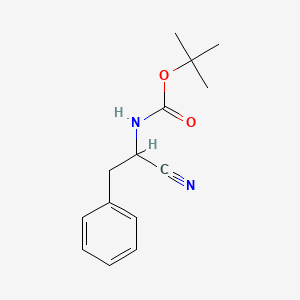![molecular formula C10H19N B13008663 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is an organic compound with a unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of three methyl groups and an amine functional group makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with camphene, a naturally occurring bicyclic monoterpene.
Hydrogenation: Camphene is hydrogenated to form 2,3,3-Trimethylbicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces nitro compounds or oxides.
Reduction: Yields various amine derivatives.
Substitution: Results in the formation of substituted bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
- 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is unique due to the position of the amine group and the specific arrangement of methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H19N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h7-8H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
KYIZMQGZWKMNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2CCC1(C2)N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)

![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)


![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)

![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)


